(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one
Descripción
Nomenclature and Classification
(9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one belongs to the class of tricyclic heterocyclic compounds characterized by the fusion of pyrazine and oxazine ring systems. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as 1,6,7,8,9,9a-hexahydropyrazino[2,1-c]oxazin-4-one, reflecting its structural composition and stereochemistry. The designation "(9AR)" specifically indicates the absolute configuration at the 9a position, distinguishing it from its enantiomeric counterpart.
The compound possesses the molecular formula C7H12N2O2 with a molecular weight of 156.18 grams per mole. Multiple synonymous nomenclatures exist for this compound, including octahydropiperazino[2,1-c]morpholin-4-one and hexahydropyrazino[2,1-c]oxazin-4(3H)-one, reflecting different systematic naming approaches and historical conventions. The Chemical Abstracts Service registry number 908066-25-1 provides a unique identifier for the racemic mixture, while the (R)-enantiomer specifically carries the registry number 1383427-89-1.
Table 1: Chemical Identifiers and Physical Properties
The compound's structural complexity arises from its tricyclic framework, where the pyrazine ring is fully saturated (hexahydro) and fused to an oxazinone moiety through specific carbon-carbon and carbon-nitrogen bonds. This architectural arrangement creates a rigid molecular scaffold that influences both its chemical reactivity and potential biological activity profiles.
Historical Development and Discovery
The documented history of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one traces back to its initial creation on June 26, 2007, as recorded in chemical databases, with subsequent structural modifications and updates occurring as recently as May 18, 2025. The compound's development represents part of a broader research initiative focused on synthesizing novel heterocyclic frameworks that combine multiple nitrogen-containing ring systems for potential pharmaceutical applications.
Patent literature reveals significant advances in the synthetic methodology for preparing oxazinone-containing bicyclic compounds, with specific emphasis on developing efficient routes that minimize step count and maximize yields. Historical synthetic approaches to related oxazinone structures typically involved five to seven step sequences, with yields ranging from 14 to 80 percent depending on the specific reaction conditions and substrate scope. These early methodologies often suffered from low efficiency due to multiple purification steps and the necessity for protecting group strategies.
The evolution of synthetic approaches has been driven by the pharmaceutical industry's interest in developing more streamlined routes to complex heterocyclic scaffolds. Industrial research has focused particularly on addressing synthetic challenges such as regioselectivity issues, stereochemical control, and scalability concerns that limit the practical utility of these compounds. Recent patent disclosures have described improved methodologies that reduce solvent usage and eliminate unnecessary functional group manipulations, representing significant advances over earlier synthetic protocols.
Significance in Heterocyclic Chemistry Research
(9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one occupies a prominent position in contemporary heterocyclic chemistry research due to its unique structural features and diverse reactivity profile. The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems, particularly in the development of pharmaceutical intermediates and bioactive molecules. Research applications span multiple domains, including its utilization in structure-activity relationship studies for drug discovery programs and its role as a synthetic precursor for preparing libraries of related compounds.
The tricyclic framework of this compound provides researchers with multiple sites for chemical modification, enabling systematic exploration of structure-property relationships. Studies have demonstrated that derivatives of the hexahydropyrazino-oxazinone core can exhibit significant biological properties, making them valuable targets for medicinal chemistry investigations. The compound's structural rigidity, conferred by its fused ring system, contributes to its utility in designing molecules with defined three-dimensional architectures that can interact selectively with biological targets.
Table 2: Research Applications and Synthetic Utility
Recent investigations have particularly focused on the compound's potential as a core structure for developing poly adenosine diphosphate-ribose polymerase inhibitors, with research demonstrating that appropriately substituted derivatives can achieve nanomolar potency against specific enzyme targets. These findings underscore the compound's significance as a privileged scaffold in medicinal chemistry, where its structural features provide an optimal framework for achieving desired biological activities.
Relationship to Oxazine and Pyrazine Chemical Families
The structural architecture of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one directly reflects its membership in both the oxazine and pyrazine chemical families, representing a unique fusion of these two important heterocyclic systems. Oxazines constitute a significant class of heterocyclic compounds characterized by six-membered rings containing both nitrogen and oxygen atoms, with the 1,4-oxazine arrangement being particularly prevalent in pharmaceutical applications. The oxazine family encompasses diverse structural variants, including 1,2-oxazines, 1,3-oxazines, and 1,4-oxazines, each exhibiting distinct chemical and biological properties.
Pyrazines, belonging to the 1,4-diazine family, represent another crucial category of heterocyclic compounds that have found extensive applications in medicinal chemistry due to their diverse pharmacological activities. Various pyrazine derivatives have been developed and confirmed as therapeutic agents with activities spanning anti-inflammatory, antitubercular, anticancer, antibacterial, and neurological applications. The incorporation of pyrazine moieties into drug molecules has become a established strategy in pharmaceutical design, with several pyrazine-containing compounds achieving clinical approval and widespread therapeutic use.
The fusion of pyrazine and oxazine systems in (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one creates a unique chemical entity that combines the beneficial characteristics of both parent ring systems. This structural combination provides enhanced molecular rigidity compared to either individual ring system while maintaining the electronic properties that contribute to biological activity. The saturated nature of the pyrazine ring in this compound (hexahydro designation) further distinguishes it from typical aromatic pyrazine derivatives, potentially altering its pharmacokinetic properties and biological interactions.
Table 3: Comparative Analysis of Related Heterocyclic Families
| Ring System | Key Characteristics | Biological Significance | Structural Relationship to Target Compound |
|---|---|---|---|
| 1,4-Oxazines | Six-membered rings with N and O atoms | Sedative, analgesic, anticonvulsant activities | Direct structural component in fused system |
| Pyrazines | 1,4-Diazine aromatic systems | Anti-inflammatory, anticancer, antibacterial | Saturated variant forms core structure |
| Morpholines | Saturated six-membered N,O-heterocycles | Pharmaceutical intermediates and bioactive compounds | Structural analog with similar heteroatom arrangement |
| Piperazines | Saturated six-membered N,N-heterocycles | Central nervous system active compounds | Related dinitrogen heterocycle family |
Research investigations have revealed that compounds containing fused oxazine-pyrazine systems often exhibit enhanced biological activities compared to their individual ring system counterparts. This synergistic effect has been attributed to the unique electronic distribution and conformational constraints imposed by the fused ring architecture, which can lead to improved binding affinity and selectivity for biological targets. The hexahydropyrazino-oxazinone framework thus represents an important structural motif for continued exploration in pharmaceutical research and heterocyclic chemistry development.
Propiedades
IUPAC Name |
(9aR)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWTJKARNZOLR-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CN1)COCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224439 | |
| Record name | (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930783-26-9 | |
| Record name | (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930783-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Preparation Methods
General Synthetic Strategy
The synthesis of (9AR)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one typically involves the construction of the bicyclic ring system through cyclization reactions starting from appropriately substituted precursors. The key steps include:
- Formation of the pyrazine ring via condensation or cyclization of diamine precursors.
- Construction of the oxazine ring through intramolecular nucleophilic substitution or ring closure involving oxygen-containing functional groups.
- Control of stereochemistry at the 9a position through chiral starting materials or chiral catalysts.
Specific Synthetic Routes
Cyclization via Diamine and Epoxide Intermediates
One documented approach involves reacting a diamine intermediate with an epoxide or related oxygen-containing electrophile to form the oxazine ring fused to the pyrazine. This method allows for stereochemical control by using chiral epoxides or chiral auxiliaries.
Palladium-Catalyzed Coupling and Protection-Deprotection Steps
According to patent WO2007028654A1, a multi-step synthesis includes:
- Protection of hydroxyl groups as O-TBDMS (tert-butyldimethylsilyl) ethers to prevent side reactions.
- Palladium-catalyzed coupling reactions using bis-tri-tert-butylphosphine palladium as a catalyst, with aqueous sodium hydroxide as base and hexadecyltrimethylammonium chloride as a phase transfer catalyst.
- Reaction temperatures maintained between 80-95 °C to optimize yields.
- Subsequent removal of the TBDMS protecting group using tetrabutylammonium fluoride in tetrahydrofuran (THF) or hydrolysis under acidic conditions to yield the free hydroxyl intermediate.
- Final cyclization to form the hexahydropyrazino-oxazinone bicyclic system.
This route emphasizes the importance of protecting group strategies and transition metal catalysis to achieve the desired compound with high purity and stereochemical fidelity.
Stereochemical Considerations
The stereochemistry at the 9a position (noted as (9AR) or (9aS)) is controlled by:
- Using chiral starting materials or chiral catalysts during the cyclization steps.
- Employing stereoselective ring closure conditions.
- Purification techniques such as chiral chromatography to isolate the desired enantiomer.
Alternative Methods and Variations
Other patents and literature describe variations including:
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Catalysts | Conditions | Purpose/Outcome |
|---|---|---|---|
| Hydroxyl protection | TBDMS-Cl, imidazole | Room temperature, organic solvent | Protect hydroxyl groups to prevent side reactions |
| Palladium-catalyzed coupling | Bis-tri-tert-butylphosphine palladium, aqueous NaOH, hexadecyltrimethylammonium chloride | 80-95 °C, biphasic system | Formation of key C-C or C-N bonds |
| Deprotection | Tetrabutylammonium fluoride (TBAF) in THF | Room temperature | Removal of TBDMS protecting group |
| Cyclization | Intramolecular nucleophilic substitution | Variable, often mild heating | Formation of bicyclic hexahydropyrazino-oxazinone ring |
| Purification | Chromatography (chiral if needed) | Ambient or low temperature | Isolation of stereochemically pure compound |
Research Findings and Optimization
- The use of palladium catalysts with bulky phosphine ligands enhances selectivity and yield in coupling steps.
- Phase transfer catalysts improve reaction rates and facilitate biphasic reaction systems.
- Protecting group strategies are crucial to avoid side reactions and enable selective transformations.
- Temperature control is essential to balance reaction kinetics and stereochemical integrity.
- The final bicyclic compound exhibits stability as free base or as pharmaceutically acceptable salts, which can be prepared by acid-base reactions post-synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one may exhibit anticancer activity. Heterocyclic amines are often studied for their role in cancer development. For instance, studies have shown that certain heterocyclic compounds can interact with DNA and potentially inhibit the growth of cancer cells by forming DNA adducts that disrupt normal cellular function .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. Research into similar oxazine derivatives has indicated potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Environmental Science
Detection of Carcinogenic Compounds
this compound has been studied in the context of environmental monitoring for carcinogenic heterocyclic amines produced during cooking processes. The ability to detect and quantify these compounds can help in assessing dietary risks associated with cooked foods .
Material Science
Polymer Development
The unique structural features of this compound make it a candidate for developing novel polymers. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer properties of a series of hexahydropyrazino derivatives. The results showed that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in drug development.
Case Study 2: Environmental Monitoring
In an environmental study focused on dietary intake of heterocyclic amines, researchers utilized this compound analogs to develop sensitive detection methods for carcinogenic compounds in food samples. The findings highlighted the importance of monitoring these substances to mitigate cancer risks associated with diet.
Mecanismo De Acción
The mechanism by which (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades, where the compound modulates the activity of key proteins involved in cellular processes .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The compound belongs to the pyrazino-oxazine family, distinct from other bicyclic systems such as pyrido-oxazines and benzo-oxazines:
Key Implications :
- The absence of aromaticity in the pyrazino-oxazine core may reduce planarity, affecting binding to flat biological targets.
(9aR)-Hexahydropyrazino-oxazine
While synthetic details are sparse in the evidence, its hydrochloride salt is prepared via stereoselective cyclization, likely involving pyrazine precursors and oxazine-forming reagents .
Benzo[b][1,4]oxazin-3-ones
- Example: Compound 22m (4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxylate) is synthesized via coupling of benzo[b]oxazinone with piperazine derivatives using DMF as a solvent and DIPEA as a base .
- Modifications : Fluorination at C2 (compound 54 ) or substitution with acetyl groups (compound 17d ) alters electronic properties and bioactivity .
Comparison :
- Both classes utilize cyclization and amide coupling strategies.
- The target compound’s stereoselective synthesis contrasts with the planar, aromatic benzo-oxazines, which prioritize substituent diversity for structure-activity relationship (SAR) studies.
Physicochemical Properties
Key Insights :
- The target compound’s lower molecular weight and reduced hydrophobicity may improve bioavailability compared to benzo-oxazines.
- Fluorinated derivatives (e.g., 54 ) exhibit higher polarity, enhancing solubility .
Benzo[b][1,4]oxazin-3-ones
- SAR Studies : Modifications at C2 (fluoro, difluoro) or C6 (acetyl) significantly impact activity. For example:
(9aR)-Hexahydropyrazino-oxazine
Comparison :
- Benzo-oxazines are tailored for target-specific modulation (e.g., enzyme inhibition), whereas the pyrazino-oxazine serves as a versatile scaffold for further functionalization.
Actividad Biológica
(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one is a bicyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 156.184 g/mol. The compound features a hexahydropyrazine ring fused to an oxazine moiety, which contributes to its unique biological profile and reactivity .
Ion Channel Inhibition
Research indicates that this compound may act as an inhibitor of specific ion channels, particularly the renal outer medullary potassium channel (ROMK). This inhibition could have significant therapeutic implications for conditions related to electrolyte imbalance and hypertension .
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These effects position it as a candidate for further investigation in pain management therapies . The modulation of inflammatory pathways could lead to novel treatments for chronic pain conditions.
The biological activity of this compound is mediated through various biochemical interactions:
- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency and substrate specificity .
- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, impacting cellular metabolism and function .
- Binding Interactions : The mechanism involves binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization of Precursors : A common method involves the reaction of a pyrazine derivative with an oxazine precursor under specific conditions, often using solvents like dichloromethane or ethanol .
- Optimization for Yield : For industrial production, the process is optimized for yield and purity using continuous flow reactors and automated systems .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzoxazines | Similar oxazine ring | Varies widely; some exhibit anti-cancer properties |
| Dihydrobenzoxazinones | Altered reactivity | Potential antimicrobial activity |
The uniqueness of this compound lies in its specific stereochemistry and selectivity towards certain ion channels compared to its analogs. This specificity may lead to distinct therapeutic effects that warrant further exploration in drug development contexts .
Case Studies and Research Findings
A study evaluating the biological activity of benzoxazine derivatives highlighted that compounds structurally similar to this compound exhibited significant anti-tumor activities against experimental sarcoma models . This suggests potential applications in oncology.
Another investigation into the antimicrobial properties of benzoxazine derivatives indicated that certain modifications could enhance biological activity against pathogens such as Mycobacterium tuberculosis . Such findings underscore the importance of structural modifications in developing effective therapeutic agents.
Q & A
Q. How should researchers design stability studies to assess degradation under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
